Fmoc-N-Me-Asp(OtBu)-OH is a strategically modified amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The key modifications—an N-terminal methyl group, a base-labile Fmoc protecting group, and an acid-labile OtBu side-chain protecting group—enable its incorporation into peptide backbones. This incorporation is specifically intended to introduce targeted changes to the final peptide's properties, such as enhanced stability against enzymatic degradation and controlled conformational rigidity. Its primary function is to serve as a specialized building block for creating peptides with improved therapeutic potential.
Substituting Fmoc-N-Me-Asp(OtBu)-OH with its non-methylated counterpart, Fmoc-Asp(OtBu)-OH, is not a viable cost-saving measure as it fundamentally alters the final peptide's properties, eliminating the intended benefits of proteolytic resistance and conformational control. Attempting to perform N-methylation on-resin after incorporating a standard aspartic acid residue introduces significant process complexity and risk. On-resin methylation protocols are often less efficient, can lead to incomplete methylation or over-methylation, and may require harsh reagents that compromise the integrity of the peptide sequence, ultimately leading to lower yields and difficult-to-separate impurities. Procuring the pre-methylated building block ensures 100% incorporation of the N-methyl group at the desired position, enhancing reproducibility and simplifying the overall synthesis workflow.
The N-methyl group on Fmoc-N-Me-Asp(OtBu)-OH increases steric bulk, making peptide bond formation more challenging compared to its non-methylated analog. Standard coupling reagents may result in incomplete reactions. To ensure high-yield incorporation, more potent coupling reagents like HATU are required, often with extended reaction times of 1-4 hours or the need for a second coupling. While standard amino acids may couple efficiently with less reactive agents, the use of this pre-methylated building block necessitates a planned adjustment in synthesis protocol to accommodate its reduced reactivity.
| Evidence Dimension | Coupling Conditions |
| Target Compound Data | Requires highly reactive coupling reagents (e.g., HATU, PyBroP) and extended reaction times (1-4 hours) or double coupling. |
| Comparator Or Baseline | Standard Fmoc-amino acids often couple efficiently with less reactive carbodiimide reagents (e.g., DIC/HOBt) in shorter timeframes. |
| Quantified Difference | Qualitative difference in required reagent potency and process time. |
| Conditions | Fmoc-based Solid-Phase Peptide Synthesis (SPPS). |
This informs the procurement of appropriate coupling reagents and the planning of synthesis timelines, ensuring successful incorporation and avoiding costly failed syntheses.
During SPPS, growing peptide chains, particularly hydrophobic ones, can aggregate via intermolecular hydrogen bonds, leading to incomplete reactions and failed syntheses. The N-methyl group on Fmoc-N-Me-Asp(OtBu)-OH acts as a 'hydrogen bond breaker' by replacing the amide proton. Strategic incorporation of N-methylated residues disrupts the formation of β-sheet structures responsible for aggregation. This can significantly improve the yield and purity of 'difficult' sequences compared to syntheses using only standard, non-methylated amino acids, which may require special solvents or elevated temperatures to achieve similar results.
| Evidence Dimension | Aggregation Propensity |
| Target Compound Data | Disrupts interchain hydrogen bonding, preventing on-resin aggregation. |
| Comparator Or Baseline | Peptide sequences with standard amino acids are prone to aggregation, especially if hydrophobic, leading to lower yields. |
| Quantified Difference | Qualitative improvement in synthesis yield and purity for aggregation-prone sequences. |
| Conditions | SPPS of hydrophobic or 'difficult' peptide sequences. |
For complex or aggregation-prone peptides, using this compound can be the difference between a successful synthesis and a failed one, justifying its higher cost by preventing loss of more expensive materials.
A primary application-driven reason for using Fmoc-N-Me-Asp(OtBu)-OH is to enhance the metabolic stability of the final peptide. The N-methyl group provides a steric shield that physically blocks the approach of proteolytic enzymes to the adjacent peptide bond. Furthermore, it removes the amide proton necessary for the hydrogen-bonding interactions that enzymes use for substrate recognition. Peptides incorporating N-methylated residues consistently demonstrate significantly longer half-lives in biological matrices compared to their non-methylated analogs, a critical factor for developing peptide-based therapeutics.
| Evidence Dimension | Enzymatic Degradation |
| Target Compound Data | Confers resistance to cleavage by proteolytic enzymes. |
| Comparator Or Baseline | Standard peptide bonds are susceptible to rapid enzymatic degradation, leading to short in-vivo half-lives. |
| Quantified Difference | Leads to a qualitative and often dramatic increase in peptide half-life in biological systems. |
| Conditions | In vitro (e.g., plasma, serum) and in vivo stability assays. |
This directly translates to improved pharmacokinetic profiles for drug candidates, reducing dosing frequency and improving therapeutic efficacy, making it a critical component for peptide drug development.
When synthesizing peptides known to aggregate, such as those with long hydrophobic sequences, the strategic incorporation of Fmoc-N-Me-Asp(OtBu)-OH can disrupt secondary structure formation. This improves solvation of the peptide-resin complex, leading to more efficient deprotection and coupling steps and resulting in higher purity and yield of the crude product.
In the development of peptide drugs, a major challenge is rapid clearance by proteases. Incorporating Fmoc-N-Me-Asp(OtBu)-OH at a known or suspected cleavage site sterically hinders enzyme access and disrupts recognition motifs, significantly increasing the peptide's metabolic stability and in-vivo half-life.
The N-methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This is critical for designing peptides with high receptor affinity and selectivity, or for creating peptidomimetics where a specific 3D structure is required for biological activity.
By replacing a hydrogen bond donor (the amide proton) with a methyl group, the overall polarity of the peptide is reduced. This can increase lipophilicity, which may enhance the peptide's ability to cross cellular membranes, a key step in improving the oral bioavailability of certain therapeutic peptides.
Environmental Hazard